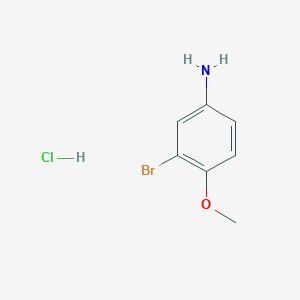

3-Bromo-4-methoxyaniline hydrochloride

Description

Contextualization of Aniline (B41778) Derivatives in Organic Chemistry

Aniline, the simplest aromatic amine, and its derivatives are foundational building blocks in the landscape of organic chemistry. These compounds consist of an amino group attached to a benzene (B151609) ring and serve as precursors for a vast array of more complex molecules. Historically significant in the development of the synthetic dye industry, the utility of aniline derivatives has expanded dramatically. Today, they are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced functional materials. ketonepharma.comresearchgate.net The reactivity of the aniline scaffold, characterized by the electron-donating nature of the amino group, facilitates various chemical transformations, making it a versatile starting point for constructing intricate molecular architectures.

The Role of Halogenated and Alkoxy-Substituted Anilines

The introduction of substituents onto the aniline ring profoundly modifies its chemical properties and reactivity, a strategy central to modern synthetic chemistry. Halogenated anilines, particularly those containing bromine or chlorine, are highly valued as synthetic intermediates. researchgate.net The halogen atom serves as a versatile functional handle, readily participating in a wide range of transition-metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions. chemicalbook.comacs.orgnih.gov This capability allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a critical step in building complex molecular frameworks. nih.gov Aryl halides are common substructures in many biologically active molecules and are crucial for developing pharmaceuticals and agrochemicals. ketonepharma.comresearchgate.netacs.org

Alkoxy groups, such as the methoxy (B1213986) group (–OCH₃), also play a significant role. As strong electron-donating groups, they further activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of reactions. The presence of an alkoxy group can be crucial for the biological activity of a target molecule and is a common feature in many natural products and drugs. researchgate.netnih.gov In synthetic schemes, alkoxy-substituted anilines are used to construct various heterocyclic systems, including indoles and phenazines. nih.govacs.orgnih.gov The combination of halogen and alkoxy substituents on an aniline ring thus creates a multifunctional building block with tailored reactivity, enabling chemists to design sophisticated and targeted synthetic routes.

Specific Focus on 3-Bromo-4-methoxyaniline (B105698) Hydrochloride within Aromatic Systems Research

Within the diverse class of substituted anilines, 3-Bromo-4-methoxyaniline hydrochloride holds particular importance as a specialized chemical intermediate. The compound's structure, featuring a bromine atom at the meta-position relative to the amino group and a methoxy group at the para-position, offers a unique combination of reactive sites. nih.govmatrix-fine-chemicals.com This specific arrangement makes it a valuable precursor in multi-step syntheses.

Research has demonstrated its utility as an intermediate in the preparation of complex heterocyclic structures. For instance, it is used in the synthesis of triazole analogs of Combretastatin (B1194345) A-4, which are investigated as cytotoxic agents and tubulin inhibitors. chemicalbook.com Furthermore, it serves as a key building block for synthesizing selective 5-HT1B receptor inverse agonists. chemicalbook.com The compound is typically supplied and used as its hydrochloride salt, which enhances its stability and handling properties compared to the free base.

Industrial preparation methods have been developed to produce high-purity 3-Bromo-4-methoxyaniline. One patented method starts from p-nitrochlorobenzene and proceeds through a three-step reaction involving bromination, etherification, and nitro-reduction, achieving high yield and purity. google.comgoogle.com Another approach involves the reduction of the precursor 3-bromo-4-methoxynitrobenzene using reagents like stannous chloride (SnCl₂), although this method can be less efficient for industrial-scale production. google.com The availability of scalable synthetic routes underscores the compound's relevance in both academic research and industrial applications for creating novel therapeutic agents. google.com

Chemical Properties of 3-Bromo-4-methoxyaniline

| Property | Value |

| IUPAC Name | 3-bromo-4-methoxyaniline |

| Synonym(s) | 4-Amino-2-bromoanisole |

| CAS Number | 19056-41-8 |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | White to brown powder or crystal |

| Melting Point | 62 °C |

| Boiling Point | 282.2±20.0 °C (Predicted) |

| Density | 1.531±0.06 g/cm³ (Predicted) |

Data sourced from multiple chemical databases. nih.govchemicalbook.comchemsrc.comtcichemicals.com

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

80523-34-8 |

|---|---|

Formule moléculaire |

C7H9BrClNO |

Poids moléculaire |

238.51 g/mol |

Nom IUPAC |

3-bromo-4-methoxyaniline;hydrochloride |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H |

Clé InChI |

GIHNHPKFMDFUJZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N)Br.Cl |

SMILES canonique |

COC1=C(C=C(C=C1)N)Br.Cl |

Origine du produit |

United States |

Reactivity and Transformation Pathways of 3 Bromo 4 Methoxyaniline

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 3-Bromo-4-methoxyaniline (B105698) is endowed with a specific reactivity profile due to the electronic effects of its substituents: the amino (-NH₂), methoxy (B1213986) (-OCH₃), and bromo (-Br) groups. In electrophilic aromatic substitution (EAS) reactions, the outcome is governed by the cumulative directing and activating or deactivating nature of these groups.

The amino and methoxy groups are strong electron-donating groups that activate the ring towards electrophilic attack. They achieve this through resonance (+M effect), increasing the electron density at the ortho and para positions relative to their own location. Conversely, the bromine atom is an electron-withdrawing group via its inductive effect (-I effect), which deactivates the ring. However, through resonance, it also directs incoming electrophiles to the ortho and para positions.

The directing power of these substituents generally follows the order: -NH₂ > -OCH₃ > -Br. The amino group is the most potent activating and directing group. The available positions for electrophilic attack on the 3-Bromo-4-methoxyaniline ring are C2, C5, and C6. Given the positions of the existing substituents (NH₂ at C1, Br at C3, OCH₃ at C4), the directing effects can be summarized as follows:

-NH₂ group (at C1): Strongly activates and directs ortho (C2, C6) and para (C4, occupied).

-OCH₃ group (at C4): Strongly activates and directs ortho (C3, C5) and para (C1, occupied).

-Br group (at C3): Deactivates but directs ortho (C2, C4) and para (C6).

The combined influence of these groups suggests that positions C2, C5, and C6 are all activated, but the precise regioselectivity of a given EAS reaction will depend on the specific electrophile and reaction conditions.

While EAS is the predominant reaction type for this electron-rich system, nucleophilic aromatic substitution (SNAr) is generally not favored unless a strong electron-withdrawing group, such as a nitro group, is also present on the ring to stabilize the negatively charged Meisenheimer complex intermediate.

| Substituent (Position) | Electronic Effect | Ring Activity | Directing Positions |

|---|---|---|---|

| -NH₂ (C1) | +M, -I (Donating) | Strongly Activating | ortho (C2, C6), para (C4) |

| -OCH₃ (C4) | +M, -I (Donating) | Strongly Activating | ortho (C3, C5), para (C1) |

| -Br (C3) | -I, +M (Withdrawing) | Deactivating | ortho (C2, C4), para (C6) |

Coupling Reactions Involving the Bromine Moiety

The carbon-bromine bond in 3-Bromo-4-methoxyaniline is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more susceptible to oxidative addition by palladium catalysts than a C-Cl bond, making aryl bromides common starting materials for these transformations. illinois.edu

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound. fishersci.co.uk The reaction of 3-Bromo-4-methoxyaniline with various aryl or vinyl boronic acids, catalyzed by a palladium(0) complex, is a cornerstone of its synthetic utility. fishersci.co.uknih.gov These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. fishersci.co.uknih.gov A typical system involves a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like potassium carbonate or potassium phosphate. nih.govmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org The development of this method has significantly expanded the ability to synthesize aryl amines from readily available precursors. wikipedia.org In the context of 3-Bromo-4-methoxyaniline, the C-Br bond can be coupled with a variety of primary or secondary amines to generate more complex aniline (B41778) derivatives. acsgcipr.org The catalytic systems typically consist of a palladium source and a sterically hindered phosphine ligand, which are crucial for achieving high efficiency. wikipedia.orgnih.gov

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | C(sp²)-C(sp²) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂/Phosphine Ligand (e.g., XPhos) | t-BuONa, Cs₂CO₃ | C(sp²)-N |

The Suzuki-Miyaura coupling of 3-Bromo-4-methoxyaniline is a highly effective strategy for constructing biaryl and heteroaromatic systems. nih.govorganic-chemistry.org By selecting the appropriate arylboronic or heteroarylboronic acid, a wide array of substituted biphenyls and complex heterocyclic structures can be synthesized. nih.govnih.gov This methodology is fundamental in medicinal chemistry and materials science for creating novel molecular scaffolds. nih.govnih.gov Research has demonstrated that Suzuki-Miyaura reactions on bromoaniline substrates are tolerant of various functional groups and heterocyclic motifs, including furan, pyrazole (B372694), indole (B1671886), and pyridine, allowing for the generation of diverse compound libraries. nih.gov

Reactions Involving the Amine Functionality

The primary amine group is a nucleophilic center that readily participates in several fundamental organic transformations.

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to react with various electrophiles. Acylation of the amine with reagents such as acyl chlorides or acid anhydrides proceeds readily to form the corresponding amide. This transformation is often used as a protecting strategy for the amine group to moderate its activating effect or to prevent unwanted side reactions during subsequent synthetic steps, such as electrophilic substitution. Amidation can also be achieved by coupling the amine with a carboxylic acid using standard peptide coupling reagents.

As a primary aromatic amine, 3-Bromo-4-methoxyaniline can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). quora.com This process converts the amino group into a diazonium salt (-N₂⁺Cl⁻).

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles in Sandmeyer-type reactions.

One specific application of the diazonium salt is the Japp–Klingemann reaction . This reaction involves the coupling of an aryl diazonium salt with a β-keto acid or a β-keto ester to form a hydrazone. wikipedia.org The mechanism begins with the electrophilic attack of the diazonium salt on the enolate of the β-dicarbonyl compound, followed by the cleavage of the acyl group to yield the hydrazone. wikipedia.org These hydrazone products are important precursors for synthesizing indole derivatives through the Fischer indole synthesis, a key reaction in the creation of many biologically active compounds. wikipedia.org

Reductive and Oxidative Transformations

The reactivity of 3-bromo-4-methoxyaniline is significantly influenced by the interplay of its three substituents on the aromatic ring: the electron-donating amino (-NH2) and methoxy (-OCH3) groups, and the electron-withdrawing but ortho,para-directing bromo (-Br) group. These functional groups dictate the pathways of reductive and oxidative transformations, making the molecule susceptible to a variety of chemical changes.

Reductive Transformations

Reductive processes involving 3-bromo-4-methoxyaniline or its precursors can target either the substituent groups or the aromatic ring itself. The most prominent reductive transformation is the reduction of the corresponding nitro compound to form the aniline, a crucial step in its synthesis.

The synthesis of 3-bromo-4-methoxyaniline often proceeds from a nitrated precursor, 3-bromo-4-methoxynitrobenzene. The reduction of the nitro group (-NO2) to the primary amine (-NH2) is a well-established and critical transformation. Common laboratory and industrial methods for this reduction include the use of sodium sulfide (B99878) (Na2S) or tin(II) chloride (SnCl2). google.com

A patented method details the use of sodium sulfide in an aqueous medium. google.com The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields. For instance, reacting 3-bromo-4-methoxynitrobenzene with sodium sulfide at temperatures ranging from 70°C to 95°C results in the formation of 3-bromo-4-methoxyaniline in good yields. google.com The yield of this reaction is dependent on the temperature, with optimal yields reported in the range of 71-74%.

| Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Sulfide | 70 | 10 | 71.3 |

| Sodium Sulfide | 80 | 8 | 74.3 |

| Sodium Sulfide | 90 | 5 | 73.2 |

| Sodium Sulfide | 95 | 5 | 72.3 |

Data derived from patents describing the synthesis of 3-bromo-4-methoxyaniline. google.com

Another method employs stannous chloride dihydrate (SnCl₂·2H₂O) for the reduction of 3-bromo-4-methoxynitrobenzene. While effective, this method is noted to result in a lower yield of 67% and is considered less suitable for industrial-scale production due to the higher cost and instability of the reagent. google.comgoogle.com

Beyond the synthesis of the aniline, the aromatic ring of 3-bromo-4-methoxyaniline itself can undergo reduction. Under more forcing conditions, such as catalytic hydrogenation or with the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄), the benzene (B151609) ring can be reduced to a cyclohexane (B81311) ring, yielding 3-bromo-4-methoxycyclohexylamine.

Oxidative Transformations

The electron-rich nature of the aromatic ring in 3-bromo-4-methoxyaniline, due to the strong activating effects of the amino and methoxy groups, makes it susceptible to oxidation. The outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions.

Selective oxidation of p-methoxyanilines can lead to the formation of benzoquinone derivatives. For 3-bromo-4-methoxyaniline, oxidation is expected to yield 2-bromo-1,4-benzoquinone. A particularly effective reagent for this transformation is ceric ammonium (B1175870) nitrate (B79036) (CAN). This one-electron oxidizing agent is known to efficiently oxidize substituted p-methoxyanilines to their corresponding 1,4-benzoquinones under mild conditions, often at room temperature in a solvent mixture like acetonitrile/water.

Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃), can also be employed for the oxidation of aniline derivatives, potentially leading to the formation of quinones or other oxidized products.

The oxidation of substituted anilines has been studied more broadly. For instance, the oxidation of various anilines by iridium(IV) in an acidic medium has been investigated. cymitquimica.com The reaction rate is influenced by the nature of the substituents on the aniline ring. Electron-donating groups generally increase the rate of oxidation, while electron-withdrawing groups decrease it. cymitquimica.com Based on the known electronic effects of the substituents in 3-bromo-4-methoxyaniline, its reactivity in such oxidative processes can be inferred.

It is also noteworthy that the aniline moiety itself is prone to oxidative polymerization, which can lead to complex mixtures of products if the reaction is not carefully controlled. The presence of multiple activating groups on the ring of 3-bromo-4-methoxyaniline makes careful selection of the oxidant and reaction conditions crucial to achieve selective transformations.

| Oxidizing Agent | Expected Product |

| Ceric Ammonium Nitrate (CAN) | 2-Bromo-1,4-benzoquinone |

| Potassium Permanganate (KMnO₄) | Quinones or other oxidized derivatives |

| Chromium Trioxide (CrO₃) | Quinones or other oxidized derivatives |

Applications of 3 Bromo 4 Methoxyaniline in the Synthesis of Complex Organic Molecules

Precursor in Pharmaceutical and Agrochemical Synthesis

The unique substitution pattern of 3-bromo-4-methoxyaniline (B105698) makes it a valuable starting material for creating a range of medicinally and agriculturally important compounds. google.com Its reactive sites allow for strategic bond formations, leading to the development of kinase inhibitors and diverse heterocyclic structures.

Synthesis of Kinase Inhibitor Analogues

The compound is a key intermediate in the synthesis of several classes of kinase inhibitors, which are pivotal in cancer therapy and other medical fields. google.comgoogle.com

Combretastatin (B1194345) A-4 derivatives: 3-Bromo-4-methoxyaniline is utilized in the preparation of analogues of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. google.comgoogle.com The synthesis of CA-4 derivatives often involves modifying the core structure to improve efficacy and solubility, and 3-bromo-4-methoxyaniline provides a key fragment for one of the aromatic rings. For example, Perkin's condensation of 3-bromo-4-methoxyphenylacetic acid (derived from the title compound) with 3,4,5-trimethoxybenzaldehyde (B134019) is a known route to generate the cis-stilbene (B147466) backbone essential for the cytotoxicity of combretastatins. mdpi.comresearchgate.net

Src kinase inhibitors: This aniline (B41778) derivative is a reported precursor for molecules exhibiting Src kinase inhibitory activity. google.comgoogle.com Src kinases are involved in cell growth and proliferation, making them a target for anticancer drugs.

Tyrosine kinase inhibitors: 3-Bromo-4-methoxyaniline is also employed in the synthesis of compounds that can act as tyrosine kinase inhibitors. google.comgoogle.com These inhibitors are a major class of targeted cancer therapies that block the action of tyrosine kinases, enzymes that are often overactive in cancer cells.

Table 1: Kinase Inhibitor Analogues Synthesized from 3-Bromo-4-methoxyaniline

| Kinase Inhibitor Class | Example Derivative/Target | Therapeutic Target | Reference |

| Combretastatin A-4 Analogues | CA-4 Derivatives | Tubulin Polymerization | mdpi.com, researchgate.net, google.com, google.com |

| Src Kinase Inhibitors | Various small molecules | Src Kinase | google.com, google.com |

| Tyrosine Kinase Inhibitors | Various small molecules | Tyrosine Kinases | google.com, google.com |

Preparation of Heterocyclic Scaffolds

The reactivity of 3-bromo-4-methoxyaniline lends itself to the construction of various heterocyclic ring systems, which form the core of many pharmaceutical agents.

Quinazolines: While various substituted anilines are used to build the quinazoline (B50416) core, 3-bromo-4-methoxyaniline is a relevant precursor for specifically substituted quinazoline derivatives found in targeted cancer therapies. The quinazoline scaffold is central to drugs like erlotinib (B232) and lapatinib.

Indoles: The compound is a documented starting material for indole (B1671886) derivatives. google.com For instance, it has been used in the preparation of indole-2-carboxamides, which have been investigated as histamine (B1213489) H3 receptor modulators. google.com It is also used to synthesize more complex structures like spiro[furo]indolepiperidine derivatives, which are selective 5-HT1B receptor inverse agonists.

Sulfonamides: Patents have disclosed the use of 3-bromo-4-methoxyaniline for synthesizing sulfonamides that possess antimicrobial properties. google.com The aniline group is readily converted into a sulfonamide via reaction with a sulfonyl chloride.

Pyrazoloquinolines: The synthesis of the pyrazoloquinoline skeleton, a nitrogen-containing heterocyclic system of pharmaceutical interest, often involves the reaction of substituted anilines with pyrazole (B372694) derivatives containing aldehyde or ketone groups. nih.gov As a substituted aniline, 3-bromo-4-methoxyaniline represents a potential building block for introducing specific substitution patterns onto the pyrazoloquinoline framework. nih.gov

Role in the Synthesis of Specific Drug Intermediates

3-Bromo-4-methoxyaniline is cited as a key intermediate in the patented synthesis of several major pharmaceutical drugs.

Erlotinib: Patent literature cites the use of 3-bromo-4-methoxyaniline in the preparation of an intermediate for Erlotinib. google.com Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. vjs.ac.vn

Lapatinib: A novel preparation method for Lapatinib, a dual tyrosine kinase inhibitor used in breast cancer treatment, is linked to 3-bromo-4-methoxyaniline in patent documents. google.comgoogle.com

Tolvaptan: The synthesis of an intermediate for Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia, also reportedly involves 3-bromo-4-methoxyaniline. google.comgoogle.com

Table 2: Drug Intermediates Derived from 3-Bromo-4-methoxyaniline

| Drug Intermediate | Therapeutic Class | Indication | Reference |

| Erlotinib | Tyrosine Kinase Inhibitor | Non-small cell lung cancer, Pancreatic cancer | google.com, vjs.ac.vn |

| Lapatinib | Dual Tyrosine Kinase Inhibitor | Breast Cancer | google.com, google.com |

| Tolvaptan | Vasopressin Receptor Antagonist | Hyponatremia | google.com, google.com |

Contributions to Natural Product Synthesis

Beyond purely synthetic pharmaceuticals, 3-bromo-4-methoxyaniline serves as a valuable synthon in the total synthesis of complex molecules originally discovered in nature.

Utilization in the Synthesis of Indole Alkaloids

The indole nucleus is a common feature in many biologically active alkaloids. While specific syntheses for hyellazole (B1251194) or 4-deoxycarbazomycin B using this exact precursor are not prominently documented in general literature, the utility of substituted anilines in indole synthesis is a foundational concept in organic chemistry.

Application in Marine Bromotyrosine Derivative Synthesis

A vast and structurally diverse class of marine natural products are the bromotyrosine derivatives, isolated primarily from marine sponges. nih.gov These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and antifouling properties. nih.gov The biosynthesis of these molecules originates from brominated tyrosine units. mdpi.com

In laboratory synthesis, building blocks with the characteristic 3-bromo-4-oxy-aniline substitution pattern are fundamental. For example, the total synthesis of the marine bromotyrosine purpurealidin I involves the preparation of a bromotyrosine carboxylic acid fragment, which can be synthesized from precursors like O-methyltyrosine via bromination. nih.gov The structure of 3-bromo-4-methoxyaniline represents this core fragment and serves as a key starting material or synthon for creating the substituted aromatic portions of these complex marine alkaloids. mdpi.comnih.gov

Formation of Isatin (B1672199) Derivatives via Cyclization Reactions

The synthesis of isatin and its derivatives from anilines is a well-established transformation in organic chemistry, with the Sandmeyer isatin synthesis being a classic and frequently employed method. nih.govsynarchive.com This process typically involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. synarchive.com Subsequent acid-catalyzed intramolecular cyclization of this intermediate yields the isatin ring system. synarchive.combiomedres.us

When a meta-substituted aniline, such as 3-Bromo-4-methoxyaniline, is used as the starting material in the Sandmeyer synthesis, the cyclization step can proceed in two different ways, leading to the formation of a mixture of two regioisomeric isatin products. This is a common challenge encountered with meta-substituted anilines in this reaction. nih.govlookchem.com

The reaction of 3-Bromo-4-methoxyaniline would proceed through the formation of an isonitrosoacetanilide intermediate, which upon treatment with a strong acid like sulfuric acid, would undergo an intramolecular electrophilic substitution on the aromatic ring to form the isatin.

The use of 3-Bromo-4-methoxyaniline in the Sandmeyer isatin synthesis is expected to yield a mixture of two primary isomeric products: 6-bromo-7-methoxy-1H-indole-2,3-dione and 4-bromo-7-methoxy-1H-indole-2,3-dione . This is due to the two possible sites for the intramolecular cyclization on the benzene (B151609) ring, ortho to the amino group.

Table 1: Predicted Isomeric Products from the Cyclization of 3-Bromo-4-methoxyaniline

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Position of Substituents |

| 6-Bromo-7-methoxy-1H-indole-2,3-dione | C₉H₆BrNO₃ | 256.05 | Bromine at position 6, Methoxy (B1213986) at position 7 |

| 4-Bromo-7-methoxy-1H-indole-2,3-dione | C₉H₆BrNO₃ | 256.05 | Bromine at position 4, Methoxy at position 7 |

Note: The properties listed are theoretical and based on the expected products of the Sandmeyer reaction.

Research on the Sandmeyer synthesis using other 3-substituted anilines, such as 3-bromoaniline, has shown that the resulting 4- and 6-substituted isatin isomers are often formed in nearly equal proportions. This lack of regioselectivity presents a significant challenge for the selective synthesis of a single isomer. lookchem.com

The separation of these closely related isomers is often difficult due to their similar physical and chemical properties. Standard purification techniques like crystallization may not be effective in achieving complete separation. The literature on the separation of other isomeric isatins suggests that chromatographic methods are typically required. Techniques such as column chromatography or more advanced methods like high-speed counter-current chromatography (HSCCC) have been employed for the separation of similar isomeric mixtures of substituted isatins. lookchem.com The development of an efficient and scalable separation protocol is a critical consideration for the practical application of this synthetic route.

Computational Chemistry and Theoretical Investigations on 3 Bromo 4 Methoxyaniline Systems

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and predicting its physicochemical properties. For substituted anilines like 3-Bromo-4-methoxyaniline (B105698), methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to achieve a detailed understanding of their molecular characteristics.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) has become a popular method for studying medium to large-sized molecules due to its balance of computational cost and accuracy. rsc.org The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for geometry optimization and frequency calculations of substituted anilines. researchgate.netglobalresearchonline.net For instance, in studies of related molecules like 4-chloro-2-bromoaniline, the B3LYP method has been shown to provide reliable results. globalresearchonline.net

The Hartree-Fock (HF) method, an ab initio approach, is another fundamental tool in computational chemistry. core.ac.uk While often less accurate than DFT for electron correlation effects, it provides a valuable baseline for electronic structure calculations. rsc.org In the study of molecules like 2-bromo-4-methylaniline, a close analog to the title compound, both HF and DFT methods have been utilized to calculate molecular geometry and vibrational frequencies, with DFT generally showing better agreement with experimental data. nih.gov For 3-chloro-4-methyl aniline (B41778), it was noted that in the high-frequency region, calculated HF values can be more reliable than those from some DFT functionals. researchgate.net

The selection of the computational method is critical, and for substituted anilines, DFT methods like B3LYP have been reported to yield excellent predictions for molecular geometry and vibrational frequencies, especially when the results are appropriately scaled. core.ac.ukresearchgate.net

Basis Set Selection and Optimization Strategies

The choice of a basis set is a crucial aspect of quantum chemical calculations, as it defines the set of mathematical functions used to build the molecular orbitals. For substituted anilines, Pople-style basis sets such as 6-31G(d), 6-311++G(d,p), and cc-pVDZ are commonly used. rsc.orgnih.govasianpubs.org The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

In a study on 2-bromo-4-methylaniline, various basis sets including 6-31+G(d,p), 6-311+G(d,p), and 6-311++G*(d,p) were employed with both HF and B3LYP methods to assess their performance. nih.gov Similarly, for 4-chloro-2-bromoaniline, the 6-311++G(d,p) basis set was used for both HF and B3LYP calculations. globalresearchonline.net The selection of a suitable basis set is a compromise between desired accuracy and computational feasibility. For larger molecules, smaller basis sets might be used for initial geometry optimizations, followed by more refined calculations with larger basis sets.

Optimization strategies typically involve finding the minimum energy conformation of the molecule. For flexible molecules like substituted anilines, this may involve exploring different starting geometries to locate the global minimum on the potential energy surface. The optimized geometric parameters, such as bond lengths and angles, are then compared with available experimental data for validation.

Spectroscopic Property Predictions

Computational methods are extensively used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structures and vibrational assignments.

Prediction of Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations of vibrational frequencies are a cornerstone of computational spectroscopy. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, when diagonalized, yields the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and limitations in the computational method. core.ac.ukasianpubs.org

For example, in the analysis of 2-bromo-4-methylaniline, the calculated vibrational frequencies using the B3LYP/6-311++G*(d,p) level of theory showed good agreement with experimental FT-IR and FT-Raman spectra after scaling. nih.gov Similarly, a study on 4-chloro-2-bromoaniline demonstrated the utility of B3LYP/6-311++G(d,p) calculations in assigning the fundamental vibrational modes. globalresearchonline.net These studies on analogous compounds suggest that a similar approach would be effective for 3-Bromo-4-methoxyaniline hydrochloride.

A representative table of calculated and experimental vibrational frequencies for a similar molecule, 2-bromo-4-methylaniline, is presented below to illustrate the typical data generated in such studies.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G**(d,p)) (cm⁻¹) |

| NH₂ asymmetric stretch | 3478 | 3477 | 3502 |

| NH₂ symmetric stretch | 3385 | 3384 | 3405 |

| C-H stretch (ring) | 3060 | 3058 | 3075 |

| CH₃ asymmetric stretch | 2970 | 2968 | 2985 |

| CH₃ symmetric stretch | 2925 | 2923 | 2940 |

| C=C stretch (ring) | 1620 | 1618 | 1625 |

| NH₂ scissoring | 1590 | 1588 | 1595 |

| C-N stretch | 1290 | 1288 | 1295 |

| C-Br stretch | 650 | 648 | 655 |

Note: The data in this table is illustrative and based on findings for 2-bromo-4-methylaniline. nih.gov The exact values for this compound would require a specific computational study.

Calculation of NMR Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. acs.orgconicet.gov.ar These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

DFT methods, particularly B3LYP, are often used in conjunction with the GIAO method to calculate ¹³C and ¹⁵N NMR chemical shifts for substituted anilines. researchgate.net The choice of basis set can also influence the accuracy of the predicted shifts. The calculated chemical shifts can be invaluable in assigning experimental NMR spectra and confirming the structure of complex molecules. For instance, GIAO calculations have been successfully used to investigate the conformations of various alkyl-substituted anilines by comparing calculated and observed ¹³C and ¹⁵N chemical shifts. researchgate.net

Below is an illustrative table of how calculated NMR chemical shifts for a substituted aniline might be presented.

| Atom | Calculated ¹³C Chemical Shift (ppm) |

| C1 (C-N) | 145.2 |

| C2 (C-H) | 115.8 |

| C3 (C-Br) | 112.5 |

| C4 (C-OCH₃) | 150.1 |

| C5 (C-H) | 118.9 |

| C6 (C-H) | 121.3 |

| OCH₃ | 56.4 |

Note: This data is hypothetical and serves as an example of the output from a GIAO NMR calculation.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. Computational methods provide valuable tools for this analysis, including the examination of frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

HOMO-LUMO Energy Gap and Electronic Transitions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For 3-Bromo-4-methoxyaniline, the HOMO is anticipated to be primarily localized on the electron-rich aniline ring and the amino group, which act as the principal electron-donating centers. Conversely, the LUMO would be distributed over the aromatic system, serving as the electron-accepting region.

Electronic transitions between these orbitals can be predicted using Time-Dependent Density Functional Theory (TD-DFT), which calculates the excitation energies and oscillator strengths corresponding to absorption bands in the UV-Vis spectrum. These transitions are typically of the π-π* type within the benzene (B151609) ring. The presence of the amino and methoxy (B1213986) auxochromes is expected to shift these absorption bands to longer wavelengths (a bathochromic shift).

While the principles of these analyses are well-established, specific calculated values for the HOMO-LUMO energies and transition wavelengths for this compound were not available in the reviewed literature. A hypothetical data table based on typical values for similar aniline derivatives is presented for illustrative purposes.

Table 1: Illustrative Electronic Transition Data for a Substituted Aniline (Note: This data is representative and not from a specific study on this compound.)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | 295 | 0.15 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

In a typical MEP map:

Red and Yellow: Indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For 3-Bromo-4-methoxyaniline, these areas are expected around the electronegative oxygen and nitrogen atoms.

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and represent likely sites for nucleophilic attack.

The electrostatic potential, V(r), created by the molecule's nuclei (charge ZA at position RA) and electrons (density ρ(r)) is given by the equation: V(r) = ΣA (ZA / |RA - r|) - ∫ (ρ(r') / |r' - r|) dr'

Studies on substituted anilines have used the minimum electrostatic potential (Vmin), particularly near the amino group, as a reliable parameter to correlate with properties like pKa, demonstrating the utility of MEP analysis in understanding the reactivity of the amino group.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge delocalization.

Computational studies on substituted anilines have utilized natural population analysis, a component of NBO, to calculate the charge on the amino nitrogen atom (Qn). This parameter has been shown to correlate strongly with various physicochemical properties, including the amine's basicity. For example, a study involving 3-bromo-4-methoxyaniline investigated the correlation between the nitrogen lone-pair orbital occupancy and its pKa value.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with significant charge transfer characteristics, often in a donor-π-acceptor arrangement, can exhibit large NLO responses. The key parameter for second-order NLO materials is the first hyperpolarizability (β).

The NLO properties of molecules like 3-Bromo-4-methoxyaniline can be theoretically evaluated using quantum chemical methods. The presence of the electron-donating amino and methoxy groups and the electron-withdrawing (by induction) bromine atom attached to the π-conjugated phenyl ring suggests potential for NLO activity.

Theoretical calculations would typically involve computing the dipole moment (μ) and the components of the first hyperpolarizability tensor (β). The total hyperpolarizability (βtot) is then calculated from these components. While specific theoretical evaluations of the NLO properties for this compound were not found in the surveyed literature, data for a related methoxyaniline derivative is presented below for context.

Table 2: Representative Calculated NLO Properties for a Related Aniline Derivative (Note: This data is for 3-methoxyaniline and is intended for illustrative purposes only.)

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (βtot) (esu) | Computational Method |

|---|

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes

Future research is poised to address these limitations by exploring greener and more atom-economical synthetic strategies. Key areas for investigation include:

Catalytic Systems: Moving away from stoichiometric reagents, such as the expensive and unstable tin(II) chloride (SnCl₂·2H₂O) used in some reduction steps, towards catalytic hydrogenation or transfer hydrogenation would reduce waste and cost. google.comgoogle.com

Green Solvents and Reagents: The use of hazardous solvents like ether or excess acetic acid could be minimized. google.com Research into alternative solvent systems, such as PEG-400 and water, or even solvent-free conditions, could significantly improve the environmental profile of the synthesis. chemicalbook.com

Photocatalysis and Electrosynthesis: Inspired by green chemistry approaches for related anilines, the use of photocatalysis with catalysts like titanium dioxide (TiO₂) or electrosynthetic methods for the reduction of the nitro group precursor could offer sustainable alternatives that operate under mild conditions. chemicalbook.com

Process Optimization: As demonstrated in existing patents, reaction parameters such as temperature have a critical impact on reaction time and yield. Systematic process optimization using Design of Experiments (DoE) could lead to more efficient and robust manufacturing processes.

A comparative look at synthetic parameters highlights areas for future optimization:

| Synthetic Step | Reagent/Catalyst | Reported Issues/Limitations | Future Research Opportunity |

|---|---|---|---|

| Bromination | N-bromosuccinimide in Acetic Acid | Use of stoichiometric brominating agent and solvent. | Development of catalytic bromination with bromide salts and an oxidant. |

| Etherification | Sodium Methoxide (B1231860) in Methanol (B129727) | Use of a strong base and anhydrous conditions. google.com | Exploration of phase-transfer catalysis to simplify the procedure. |

| Nitro Reduction | SnCl₂·2H₂O | Expensive, large quantities required, unstable, high cost. google.com | Catalytic hydrogenation or green photocatalytic reduction. chemicalbook.com |

| Nitro Reduction | Na₂S | Formation of sulfur-containing byproducts. google.com | Development of cleaner catalytic reduction methods. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The 3-bromo-4-methoxyaniline (B105698) scaffold possesses multiple reactive sites—the amine, the bromine atom, and the activated aromatic ring—that can be exploited for novel chemical transformations. Future research will likely focus on using modern catalytic methods to selectively functionalize this core structure.

The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. Building on work with structurally similar haloanilines, there is a significant opportunity to use 3-bromo-4-methoxyaniline in reactions such as: nih.gov

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids, introducing aryl or vinyl groups. nih.gov

Heck Coupling: To react with alkenes, creating more complex unsaturated structures.

Sonogashira Coupling: To introduce alkyne functionalities, which are valuable handles for further chemistry, including click reactions.

Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds, potentially leading to complex diarylamines or N-heterocycles.

Furthermore, the aniline (B41778) functional group can be a starting point for various transformations. It can be converted into a diazonium salt for Sandmeyer-type reactions or used as a directing group for further electrophilic substitution. The formation of imines (Schiff bases) from the aniline group, as demonstrated with related compounds, provides a gateway to a vast array of heterocyclic systems and molecules with interesting electronic properties. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

To guide the development of new synthetic routes and predict the outcomes of novel reactions, advanced computational modeling is an indispensable tool. Techniques such as Density Functional Theory (DFT) and microkinetic modeling (MKM) can provide profound insights into the reactivity of 3-bromo-4-methoxyaniline. researchgate.net

Future computational studies could focus on:

Reaction Mechanism Elucidation: Modeling the transition states and intermediate energetics for key reactions, such as catalytic cross-coupling, can help in understanding the reaction mechanism and optimizing conditions for higher selectivity and yield. researchgate.net

Predicting Reactivity: Computational analysis of the molecule's Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MESP) can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. nih.gov This is particularly useful for predicting the regioselectivity of further substitutions on the aromatic ring.

Catalyst Design: DFT calculations can be used to screen potential catalysts for transformations involving 3-bromo-4-methoxyaniline, identifying ligands or metal centers that could lead to improved performance in cross-coupling or other catalytic cycles.

Property Prediction: As a building block for larger molecules, computational tools can predict the physicochemical properties (e.g., solubility, LogP) and even potential biological activity or material properties of the final products. chemscene.comlookchem.com

| Computational Method | Application Area for 3-Bromo-4-methoxyaniline | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Energetics | Understanding activation barriers and reaction pathways for synthesis and functionalization. researchgate.net |

| DFT | Electronic Structure Analysis (FMO, MESP) | Predicting regioselectivity and sites of reactivity. nih.gov |

| Microkinetic Modeling (MKM) | Catalytic Cycle Simulation | Identifying rate-limiting steps and optimizing catalytic conditions for cross-coupling reactions. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Design of Derivative Compounds | Predicting biological activity of complex molecules incorporating the aniline moiety. |

Design and Synthesis of New Complex Molecules Incorporating the 3-Bromo-4-methoxyaniline Moiety

The ultimate goal of fundamental research into 3-bromo-4-methoxyaniline is to enable the design and synthesis of new, complex, and functional molecules. Its utility has already been demonstrated as a key intermediate in the synthesis of biologically active compounds. google.comchemicalbook.com

Emerging opportunities lie in expanding its application in medicinal chemistry, materials science, and agrochemicals. The strategic functionalization of the 3-bromo-4-methoxyaniline core can lead to:

Novel Pharmaceutical Agents: It serves as a precursor for compounds like indole-2-carboxamides (histamine H3 receptor modulators) and triazole analogs of combretastatin (B1194345) A-4 (cytotoxic agents). google.comchemicalbook.com Future work could involve its incorporation into new scaffolds targeting a wider range of diseases. The bromo- and amino- groups provide orthogonal handles for combinatorial library synthesis to accelerate drug discovery.

Functional Organic Materials: The aniline and bromo-phenyl structure is a component of many organic electronic materials. By elaborating the structure through cross-coupling reactions, new organic semiconductors, dyes, or compounds with non-linear optical properties could be developed. nih.gov

Complex Heterocyclic Systems: The dual functionality of the molecule makes it an ideal starting point for constructing complex fused heterocyclic systems, which are privileged structures in medicinal chemistry.

Examples of complex molecules and classes derived from this moiety underscore its synthetic potential:

| Molecule Class / Example | Synthetic Utility of 3-Bromo-4-methoxyaniline | Potential Application Area |

|---|---|---|

| Indole-2-carboxamides | Serves as a key amine-containing building block. google.com | Medicinal Chemistry (e.g., Histamine (B1213489) H3 receptor modulation). google.com |

| Triazole Analogs of Combretastatin A-4 | Used as a precursor for the substituted aniline fragment. chemicalbook.com | Oncology (Cytotoxic agents, tubulin inhibitors). chemicalbook.com |

| SB-224289 Analogs | Forms a core part of the final complex structure. chemicalbook.com | Neuroscience (Selective 5-HT1B receptor inverse agonists). chemicalbook.com |

| Substituted Imines (Schiff Bases) | The aniline group reacts to form the C=N bond, while the bromo-group allows further functionalization via coupling. nih.gov | Materials Science (Non-linear optics), Agrochemicals. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-4-methoxyaniline hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via bromination and methoxylation of aniline derivatives. Key steps include protecting the amine group to prevent side reactions, followed by selective bromination at the 3-position and methoxylation at the 4-position. Reaction optimization involves adjusting catalysts (e.g., FeBr₃ for bromination), solvent polarity (e.g., dichloromethane for intermediate stability), and temperature control (0–5°C for exothermic steps) . Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns) and FT-IR to identify functional groups (N-H stretch at ~3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight (C₇H₉BrClNO; ~238.5 g/mol), while X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar compounds like 4-bromo-2-methoxyaniline .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles (particle size <10 μm) .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at room temperature to prevent hydrolysis .

- Emergency response : For spills, neutralize with sodium bicarbonate and collect in halogen-compatible waste containers .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound at pH 2–12 (using HCl/NaOH buffers) and temperatures (25–60°C). Monitor degradation via HPLC with a C18 column (λ = 254 nm). Stability is typically highest at pH 6–8, with decomposition observed under strongly acidic/basic conditions due to hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can isomer formation during the synthesis of derivatives (e.g., isatins) be controlled and separated?

- Methodology : When synthesizing isatins from 3-bromo-4-methoxyaniline, meta-substitution leads to 4-bromo-5-methoxyisatin (27%) and 6-bromo-5-methoxyisatin (63%) . Separation involves converting isomers to sodium isatinates with 0.5 M NaOH, followed by pH-controlled precipitation:

- 4-bromo isomer : Precipitates at pH 3.5–4.0.

- 6-bromo isomer : Precipitates at pH 2.5–3.0.

- Confirm purity via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What mechanistic insights explain regioselectivity in coupling reactions involving this compound?

- Methodology : In Suzuki-Miyaura cross-couplings, the bromine atom acts as the primary reactive site. Density Functional Theory (DFT) calculations reveal that the methoxy group’s electron-donating effect increases electron density at the 3-position, favoring oxidative addition with Pd(0) catalysts. Experimental validation uses Hammett plots to correlate substituent effects with reaction rates .

Q. How can this compound serve as a precursor for heterocyclic compounds in medicinal chemistry?

- Methodology : The compound is a key intermediate for synthesizing:

- Quinazoline derivatives : React with 2-aminobenzonitrile under Ullmann conditions (CuI, 110°C).

- Indole analogs : Employ Buchwald-Hartwig amination with propargyl bromide.

- Biological activity screening : Test cytotoxicity via MTT assays (IC₅₀ values reported for cancer cell lines) .

Q. What analytical strategies resolve contradictions in reported degradation pathways of this compound?

- Methodology : Conflicting degradation data (e.g., hydrolytic vs. oxidative pathways) are resolved using LC-MS/MS to identify degradation products. For example, under UV light, demethylation generates 3-bromo-4-hydroxyaniline (m/z 202), while thermal stress produces brominated biphenyl byproducts. Compare results with computational models (e.g., Gaussian09) to validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.